N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15711249
InChI: InChI=1S/C12H10Cl2N4O2/c1-20-11-7(4-8(13)5-9(11)14)6-16-18-12(19)10-2-3-15-17-10/h2-6H,1H3,(H,15,17)(H,18,19)/b16-6+
SMILES:
Molecular Formula: C12H10Cl2N4O2
Molecular Weight: 313.14 g/mol

N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide

CAS No.:

Cat. No.: VC15711249

Molecular Formula: C12H10Cl2N4O2

Molecular Weight: 313.14 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide -

Specification

Molecular Formula C12H10Cl2N4O2
Molecular Weight 313.14 g/mol
IUPAC Name N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C12H10Cl2N4O2/c1-20-11-7(4-8(13)5-9(11)14)6-16-18-12(19)10-2-3-15-17-10/h2-6H,1H3,(H,15,17)(H,18,19)/b16-6+
Standard InChI Key JDMVWSHJWSVRRN-OMCISZLKSA-N
Isomeric SMILES COC1=C(C=C(C=C1Cl)Cl)/C=N/NC(=O)C2=CC=NN2
Canonical SMILES COC1=C(C=C(C=C1Cl)Cl)C=NNC(=O)C2=CC=NN2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) linked to a 3,5-dichloro-2-methoxyphenyl group through a hydrazone bridge (-NH-N=CH-). The E-configuration of the hydrazone moiety is critical for maintaining planar geometry, which facilitates interactions with biological targets . The chlorine substituents enhance electron withdrawal, while the methoxy group contributes to solubility and steric effects .

Table 1: Key Structural Features

FeatureDescription
Core structure1H-pyrazole-3-carbohydrazide
Substituents3,5-dichloro-2-methoxyphenyl group
Molecular formulaC₁₂H₁₀Cl₂N₄O₂
Molecular weight313.14 g/mol
ConfigurationE-isomer predominates due to steric and electronic stabilization

Synthesis Pathways

While no explicit synthesis protocol exists for this compound, analogous pyrazole-carbohydrazides are typically synthesized via condensation reactions. A proposed route involves:

  • Formation of pyrazole-3-carboxylic acid hydrazide: Reacting ethyl pyrazole-3-carboxylate with hydrazine hydrate in propan-2-ol .

  • Hydrazone formation: Condensing the hydrazide with 3,5-dichloro-2-methoxybenzaldehyde in refluxing ethanol, catalyzed by acetic acid .

Key reaction parameters include:

  • Temperature: 70–80°C for optimal yield.

  • Solvent: Propan-2-ol or ethanol to stabilize intermediates.

  • Catalyst: Acidic conditions (e.g., H₂SO₄) to protonate the aldehyde, enhancing electrophilicity .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show:

  • N-H stretch: 3250–3300 cm⁻¹ (hydrazide NH).

  • C=O stretch: 1650–1680 cm⁻¹ (carbohydrazide carbonyl).

  • C=N stretch: 1580–1620 cm⁻¹ (hydrazone imine) .

  • Aromatic C-Cl stretch: 750–800 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.50–8.70 ppm: Singlet for hydrazone CH=N proton.

  • δ 7.30–7.80 ppm: Multiplet for aromatic protons on the dichlorophenyl ring.

  • δ 3.90 ppm: Singlet for methoxy (-OCH₃) protons.

  • δ 10.20 ppm: Broad singlet for hydrazide NH .

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 160–165 ppm: Carbonyl carbon (C=O).

  • δ 150–155 ppm: Imine carbon (C=N).

  • δ 112–140 ppm: Aromatic carbons.

  • δ 56 ppm: Methoxy carbon .

UV-Vis Spectroscopy

The compound exhibits strong absorption in the UV region (λₘₐₓ ≈ 270–290 nm) due to π→π* transitions in the conjugated hydrazone-aryl system.

Biological Activity and Mechanisms

CompoundMIC (µg/mL)Target PathogensMechanism
Chlorophenyl analog 2.0S. aureus, C. albicansCell membrane disruption
Methoxyphenyl analog 6.3E. coli, A. nigerEnzyme inhibition (β-ketoacyl)

Anticancer Activity

The dichloro and methoxy groups enhance DNA intercalation and topoisomerase II inhibition. Related compounds exhibit:

  • IC₅₀ values: 10–50 µM against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines .

  • Apoptosis induction: Caspase-3 activation and mitochondrial membrane depolarization .

Structure-Activity Relationships (SAR)

  • Electron-withdrawing groups (Cl): Increase lipophilicity and membrane permeability, enhancing antimicrobial potency .

  • Methoxy group: Improves solubility and hydrogen-bonding capacity, critical for target binding .

  • Hydrazone linkage: Essential for chelating metal ions in microbial enzymes .

Applications and Future Directions

Pharmaceutical Development

  • Antimicrobial agents: Potential use against multidrug-resistant Acinetobacter baumannii and Candida auris.

  • Anticancer adjuvants: Synergy with cisplatin in ovarian cancer models .

Material Science

  • Coordination chemistry: Forms stable complexes with Cu(II) and Fe(III), applicable in catalysis .

Research Gaps and Opportunities

  • In vivo toxicity studies: Required to assess pharmacokinetics and safety.

  • Derivatization: Introducing sulfonamide or triazole moieties to enhance bioavailability .

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